N-(2-methoxyethyl)-4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carboxamide
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Overview
Description
N-(2-methoxyethyl)-4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a benzodiazole moiety and a methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carboxamide typically involves multiple stepsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. These methods allow for better control over reaction parameters and can lead to more efficient production processes. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
N-(2-methoxyethyl)-4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazole derivatives and piperazine-based molecules. Examples are:
- methyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate
- (2-methoxyethyl)[1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]amine
Uniqueness
N-(2-methoxyethyl)-4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H25N5O2 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-4-[(1-methylbenzimidazol-2-yl)methyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C17H25N5O2/c1-20-15-6-4-3-5-14(15)19-16(20)13-21-8-10-22(11-9-21)17(23)18-7-12-24-2/h3-6H,7-13H2,1-2H3,(H,18,23) |
InChI Key |
AOLBAELKDRBGNU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)NCCOC |
Origin of Product |
United States |
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